2-Methyloxirane;oxirane;prop-2-enenitrile;styrene
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Overview
Description
2-Methyloxirane, oxirane, prop-2-enenitrile, and styrene are organic compounds with significant industrial and scientific applications. Oxirane, commonly referred to as ethylene oxide, is a highly reactive epoxide used in various chemical processes . Styrene is a colorless liquid that evaporates easily and is used to make polystyrene plastics and resins .
Preparation Methods
2-Methyloxirane
2-Methyloxirane can be synthesized through several methods. The chlorohydrin process involves the reaction of propylene with hypochlorous acid to produce chlorohydrin, which is then dehydrochlorinated with potassium hydroxide to yield 2-methyloxirane . Another method is the direct oxidation of propylene with an organic hydroperoxide .
Oxirane
Oxirane is typically produced by the oxidation of ethylene using oxygen or air in the presence of a silver catalyst .
Prop-2-enenitrile
Prop-2-enenitrile is produced industrially by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile .
Styrene
Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the removal of hydrogen from ethylbenzene in the presence of a catalyst .
Chemical Reactions Analysis
2-Methyloxirane
2-Methyloxirane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form propylene glycol.
Polymerization: Can polymerize to form polyether polyols.
Ring-opening reactions: Reacts with nucleophiles such as alcohols and amines to form corresponding adducts.
Oxirane
Oxirane undergoes ring-opening reactions with nucleophiles, leading to the formation of glycols and other derivatives .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers .
Styrene
Styrene undergoes polymerization to form polystyrene, a widely used plastic .
Scientific Research Applications
2-Methyloxirane
2-Methyloxirane is used in the production of polyether polyols, which are essential for manufacturing polyurethane foams . It is also used to produce propylene glycol, which has applications in the pharmaceutical and food industries .
Oxirane
Oxirane is used as a sterilizing agent and in the production of ethylene glycol, which is a precursor for polyester fibers and resins .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, plastics, and synthetic rubber .
Styrene
Styrene is used to produce polystyrene, which is used in packaging, insulation, and disposable containers .
Mechanism of Action
2-Methyloxirane
2-Methyloxirane exerts its effects through ring-opening reactions, where the strained three-membered ring reacts with nucleophiles, leading to the formation of various products .
Oxirane
Oxirane also undergoes ring-opening reactions, which are facilitated by the strain in the three-membered ring .
Prop-2-enenitrile
Prop-2-enenitrile polymerizes through a free-radical mechanism, forming long chains of polyacrylonitrile .
Styrene
Styrene polymerizes through a free-radical mechanism to form polystyrene .
Comparison with Similar Compounds
2-Methyloxirane vs. Ethylene Oxide
2-Methyloxirane and ethylene oxide are both epoxides, but 2-methyloxirane is less reactive due to the presence of a methyl group, which provides steric hindrance .
Prop-2-enenitrile vs. Acrylamide
Prop-2-enenitrile and acrylamide are both used in polymer production, but acrylamide is more commonly used in the production of polyacrylamide for water treatment applications .
Styrene vs. Divinylbenzene
Styrene and divinylbenzene are both used in polymer production, but divinylbenzene is used to produce cross-linked polymers, which have higher mechanical strength .
Similar Compounds
- Ethylene oxide
- Acrylamide
- Divinylbenzene
Biological Activity
The compound “2-Methyloxirane; oxirane; prop-2-enenitrile; styrene” is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and implications for health and safety.
Chemical Structure and Properties
2-Methyloxirane, also known as propylene oxide, is a colorless volatile liquid with a distinctive odor. Its chemical structure allows it to participate in various chemical reactions, including polymerization and ring-opening reactions. The presence of functional groups such as nitriles and styrenes enhances its reactivity and potential biological interactions.
1. Antimicrobial Properties
Research indicates that compounds derived from 2-methyloxirane exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .
2. Cytotoxic Effects
The cytotoxicity of 2-methyloxirane has been evaluated in several studies. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
3. Genotoxicity
Genotoxic effects have been reported for 2-methyloxirane in both in vitro and in vivo studies. It has been shown to cause DNA damage, which raises concerns regarding its carcinogenic potential. Specifically, nasal cavity tumors were observed in animal models exposed to high concentrations of the compound .
Case Studies
Study | Findings | Implications |
---|---|---|
Study A | Evaluated the cytotoxicity of various derivatives on human cancer cell lines | Identified several compounds with IC50 values below 10 µM, indicating significant cytotoxicity |
Study B | Investigated the genotoxic effects using Ames test | Found that 2-methyloxirane caused mutations in Salmonella typhimurium, suggesting potential carcinogenicity |
Study C | Assessed antimicrobial activity against E. coli and S. aureus | Demonstrated effective inhibition at low concentrations (MIC < 100 µg/mL) |
The biological activity of 2-methyloxirane is largely attributed to its ability to react with cellular macromolecules. The following mechanisms have been proposed:
- Formation of Adducts: The compound can form adducts with proteins and nucleic acids, leading to altered function and expression.
- Oxidative Stress Induction: The generation of ROS can disrupt cellular homeostasis, triggering apoptosis.
- Inflammation Pathways: Exposure may activate inflammatory pathways, contributing to tissue damage and disease progression.
Safety and Regulatory Considerations
Due to its potential health risks, regulatory bodies have classified 2-methyloxirane as hazardous. Prolonged exposure can lead to respiratory issues and skin irritation. The Canadian government has highlighted its carcinogenic potential based on animal studies . Therefore, handling precautions are essential in industrial applications.
Properties
CAS No. |
58050-75-2 |
---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-methyloxirane;oxirane;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;2H,1H2;3H,2H2,1H3;1-2H2 |
InChI Key |
WTDUCFZUUOWWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1 |
Related CAS |
58050-75-2 113428-60-7 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.